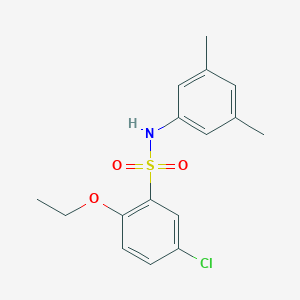

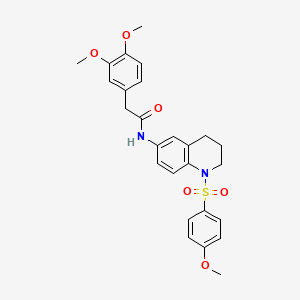

Butyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Butyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate, is a chemical entity that appears to be related to a class of compounds with potential applications in various fields such as insect growth regulation and material science. While the exact compound is not directly studied in the provided papers, related compounds with benzoyl and fluoroanilino groups have been investigated for their larvicidal activity and for their potential use in polymer synthesis.

Synthesis Analysis

The synthesis of related compounds involves the use of substituted benzoyl hydrazines and ring-disubstituted butyl cyanoacetates. For instance, the larvicidal activity of 1-tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines was explored, and these compounds were synthesized and optimized for increased activity against the rice stem borer . Similarly, ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates were prepared through Knoevenagel condensation, a method that could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure, IR, NMR, and UV-Vis spectra of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide were analyzed, and the data were compared with computational models . These techniques could be applied to this compound to determine its molecular structure and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied in the context of their potential applications. For instance, the transfer hydrogenation of benzonitriles was investigated using nickel catalysis, which could be relevant for understanding the reactivity of the benzoyl group in this compound . Additionally, the fluorogenic properties of 3-benzoyl-2-quinolinecarboxaldehyde for the detection of primary amines suggest that the benzoyl and fluoro groups in the compound of interest may also confer unique reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through experimental and computational methods. The copolymerization behavior of fluoro ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates with styrene was studied, providing insights into the thermal stability and decomposition patterns of these materials . The NBO, NLO, and other electronic properties of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide were computed, which could inform the properties of this compound .

Scientific Research Applications

1. Enzyme Inhibition Studies

Butyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate is implicated in enzyme inhibition studies. For instance, compounds like 1-chloro-3-phenoxy-2-propanone, structurally similar to the chemical , have been studied as competitive acetylcholinesterase inhibitors. These compounds bind by forming a tetrahedral adduct, suggesting their role as transition state analogs in biochemical pathways (Dafforn et al., 1982).

2. Copolymer Synthesis

This compound is also relevant in the synthesis of novel copolymers. Electrophilic trisubstituted ethylenes, including halogen ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates, have been copolymerized with styrene for various applications. These compounds are synthesized via Knoevenagel condensation and characterized by CHN analysis, IR, and NMR techniques (Kharas et al., 2016).

3. Antibacterial and Antifungal Activities

Research also explores the antibacterial and antifungal potential of compounds structurally related to this compound. For example, synthetic butenolides and their derivatives exhibit significant antimicrobial activities against various bacteria and fungi, suggesting potential therapeutic applications (Husain et al., 2010).

4. Applications in Liquid Crystal Synthesis

The compound's derivatives also find use in the synthesis of liquid crystals. Achiral unsymmetrical bent-core liquid crystals with polar fluoro or chloro end substituents have been synthesized for various technological applications. These materials exhibit an enantiotropic nematic phase over a wide temperature range, suggesting potential in display technologies (Begum et al., 2013).

5. Polymerization and Material Science

This compound plays a role in polymerization processes. Polyaniline (PANI) salts synthesized via inverse polymerization using benzoyl peroxide show complete solubility in common organic solvents, highlighting their potential in material science applications (Gul et al., 2013).

properties

IUPAC Name |

butyl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClFNO3/c1-3-4-12-26-20(25)14(2)23(16-10-11-18(22)17(21)13-16)19(24)15-8-6-5-7-9-15/h5-11,13-14H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZHYOQUNVSIAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522130.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2522131.png)

![3-chloro-N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]-N-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2522135.png)

![N-(2-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522137.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522146.png)

![3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2522148.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2522149.png)